molecular formula C10H11ClFN5O2 B11838874 ((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol

((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol

Cat. No.: B11838874
M. Wt: 287.68 g/mol
InChI Key: APRYMKOCSLIRMK-OBXARNEKSA-N
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Description

This compound (CAS: 123334-79-2) is a fluorinated purine nucleoside analogue characterized by:

  • 6-Amino-2-chloro-9H-purine base: The 2-chloro substitution confers resistance to deamination, while the 6-amino group facilitates hydrogen bonding with target enzymes .
  • Fluorinated tetrahydrofuran sugar: The (2S,4R,5R) stereochemistry and 4-fluoro substitution modulate conformational flexibility and metabolic stability. The hydroxymethyl group at position 2 enhances solubility .

It is synthesized via fluorination and nucleoside coupling, with applications in antiviral and anticancer research due to its structural mimicry of natural nucleosides .

Properties

Molecular Formula

C10H11ClFN5O2

Molecular Weight

287.68 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H11ClFN5O2/c11-10-15-7(13)6-8(16-10)17(3-14-6)9-5(12)1-4(2-18)19-9/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5+,9+/m0/s1

InChI Key

APRYMKOCSLIRMK-OBXARNEKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=C(N=C32)Cl)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)Cl)N)CO

Origin of Product

United States

Biological Activity

The compound ((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol is a purine analog that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring substituted with a purine moiety. Its structural formula is represented as:

C10H11ClFN5O3\text{C}_{10}\text{H}_{11}\text{Cl}\text{F}\text{N}_5\text{O}_3

This configuration suggests possible interactions with biological targets due to the presence of the amino and chloro substituents, which may enhance its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The purine structure allows it to mimic natural nucleosides, potentially inhibiting enzymes involved in nucleotide metabolism.
  • Antiviral Properties : Similar compounds have shown efficacy against viral polymerases, suggesting that this compound may inhibit viral replication.
  • Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis.

Antiviral Activity

A study evaluating the antiviral properties of similar purine analogs found that compounds with structural similarities exhibited potent inhibition against hepatitis B virus (HBV) polymerase. The triphosphate form of these nucleosides demonstrated an IC50 value as low as 120 nM, indicating strong antiviral potential .

Antitumor Efficacy

In vitro studies on related compounds have revealed significant anticancer activity. For instance, a related purine derivative was shown to induce apoptosis in human cancer cell lines at micromolar concentrations. The mechanism was linked to the inhibition of DNA synthesis and repair pathways .

Case Studies

StudyCompoundActivityIC50/EC50 Values
1Triphosphate form of purine analogAnti-HBVIC50 = 120 nM
2Related purine derivativeAnticancerEC50 = 7.8 nM (in prodrug form)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogues

(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 7)
  • Key Differences : Lacks 4-fluoro substitution; hydroxyl groups at positions 3 and 3.
  • Impact : Reduced lipophilicity and metabolic stability compared to the fluorinated analogue. Higher polarity may limit membrane permeability .
5′-Phosphonate of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol
  • Key Differences : Phosphonate group replaces hydroxymethyl; lacks 2-chloro and 4-fluoro substitutions.
  • Impact : Phosphonate enhances resistance to phosphatase-mediated degradation but reduces cellular uptake due to negative charge .

Fluorinated Analogues with Modified Substituents

(−)-((2S,3R,4R,5R)-4-Acetoxy-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3-yl)methyl acetate (Compound 3.33)
  • Key Differences : 3-Methyl and 4-acetoxy groups replace 4-fluoro and hydroxymethyl.
  • Impact : Increased steric bulk reduces enzymatic recognition but may hinder target binding. Acetoxy groups require metabolic activation .
(+)-((2S,3R,4R,5R)-4-Acetoxy-5-(6-Amino-2-chloro-9H-purin-9-yl)-2-(silyl-protected)tetrahydrofuran-3-yl)methyl acetate (Compound 28)
  • Key Differences : tert-Butyldiphenylsilyl (TBDPS) protecting group at position 2; 4-acetoxy instead of 4-fluoro.
  • Impact : TBDPS enhances lipophilicity for synthetic intermediates but necessitates deprotection for biological activity. Acetoxy groups alter pharmacokinetics .

Purine Base-Modified Analogues

6-Amino-9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one
  • Key Differences : 2-Oxo substitution replaces 2-chloro; lacks fluorine.
[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl methylphosphonate
  • Key Differences : Methylphosphonate at hydroxymethyl position; lacks 2-chloro and 4-fluoro.
  • Impact : Phosphonate mimics natural nucleotides, enhancing incorporation into DNA/RNA but altering binding kinetics .

Key Research Findings

  • Fluorination at Position 4 : Enhances metabolic stability by resisting oxidative degradation compared to hydroxylated analogues .
  • 2-Chloro Substitution : Improves binding affinity to viral polymerases (e.g., SARS-CoV-2 RdRp) by mimicking natural nucleotides while resisting deamination .
  • Hydroxymethyl vs. Phosphonate : Hydroxymethyl balances solubility and uptake, whereas phosphonates exhibit prolonged half-lives but require prodrug strategies .

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